Benzaldehyde, 5-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro-

Catalog No.
S13107164
CAS No.
M.F
C20H12BrFN2O3S
M. Wt
459.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzaldehyde, 5-[4-bromo-1-(phenylsulfonyl)-1H-pyr...

Product Name

Benzaldehyde, 5-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro-

IUPAC Name

5-[1-(benzenesulfonyl)-4-bromopyrrolo[2,3-b]pyridin-2-yl]-2-fluorobenzaldehyde

Molecular Formula

C20H12BrFN2O3S

Molecular Weight

459.3 g/mol

InChI

InChI=1S/C20H12BrFN2O3S/c21-17-8-9-23-20-16(17)11-19(13-6-7-18(22)14(10-13)12-25)24(20)28(26,27)15-4-2-1-3-5-15/h1-12H

InChI Key

CFWMRTWDYUKCKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)C4=CC(=C(C=C4)F)C=O

Benzaldehyde, 5-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro- is a complex organic compound characterized by a benzaldehyde moiety substituted with a bromo, phenylsulfonyl, and fluoro group. This compound belongs to the class of aromatic aldehydes, which are known for their distinctive odors and utility in various chemical applications. The presence of multiple functional groups enhances its reactivity and potential applications in medicinal chemistry and materials science.

Typical of aromatic aldehydes:

  • Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
  • Oxidation: It can be oxidized to yield corresponding carboxylic acids or other derivatives.
  • Condensation Reactions: Similar to benzaldehyde, it can condense with alcohols or amines to form various products, including benzylidene derivatives.

Specific reactions may vary based on the substituents present on the aromatic ring, influencing the reactivity and product distribution.

The biological activity of this compound has not been extensively documented, but compounds with similar structures often exhibit significant pharmacological properties. For instance, derivatives of pyrrolopyridines have been studied for their potential anti-cancer, anti-inflammatory, and anti-microbial activities. The presence of the phenylsulfonyl group may also contribute to biological activity by enhancing solubility and bioavailability.

The synthesis of Benzaldehyde, 5-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro- could involve several steps:

  • Formation of the Pyrrolopyridine Framework: This could be achieved through cyclization reactions involving appropriate precursors.
  • Bromination: The introduction of the bromo group can be performed using brominating agents under controlled conditions.
  • Sulfonylation: The phenylsulfonyl group can be introduced via sulfonation reactions using sulfonic acids or sulfonyl chlorides.
  • Fluorination: The fluoro substituent may be added through nucleophilic substitution or electrophilic fluorination methods.

Each step must be optimized to ensure high yields and selectivity for the desired product.

Benzaldehyde derivatives are widely utilized in various fields:

  • Pharmaceuticals: Due to their potential biological activity, such compounds are explored as drug candidates.
  • Flavoring Agents: The characteristic almond-like aroma makes benzaldehyde derivatives valuable in food flavoring and fragrance industries.
  • Chemical Intermediates: They serve as intermediates in synthesizing other organic compounds, including dyes and agrochemicals.

Interaction studies involving this compound could focus on its binding affinity to biological targets or its reactivity with other chemical species. Such studies typically employ techniques like:

  • Molecular Docking: To predict interactions with specific enzymes or receptors.
  • Kinetic Studies: To evaluate reaction rates with nucleophiles or electrophiles.
  • Spectroscopic Methods: Such as Nuclear Magnetic Resonance or Mass Spectrometry to analyze reaction products and mechanisms.

Similar Compounds

Several compounds share structural similarities with Benzaldehyde, 5-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro-, each exhibiting unique properties:

Compound NameStructureUnique Features
BenzaldehydeC6H5CHOSimple aromatic aldehyde used as a flavoring agent.
4-BromoanilineC6H4BrNH2Amino group provides basicity and potential for further reactions.
Phenylsulfonic acidC6H5SO3HSulfonic acid enhances water solubility and reactivity.
2-FluorobenzaldehydeC6H4FCHOFluorine increases lipophilicity and alters electronic properties.

These compounds illustrate the diversity within similar chemical frameworks while highlighting the unique attributes of Benzaldehyde, 5-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro-, particularly its complex substitution pattern that may lead to novel applications in medicinal chemistry.

XLogP3

4.4

Hydrogen Bond Acceptor Count

5

Exact Mass

457.97360 g/mol

Monoisotopic Mass

457.97360 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

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